
2-Bromo-1-phenyl-pentan-1-one
Overview
Description
2-Bromo-1-phenyl-pentan-1-one (CAS 49851-31-2) is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . Structurally, it features a pentanone backbone substituted with a phenyl group at the carbonyl carbon (C1) and a bromine atom at the second carbon (C2). At room temperature, it exists as a yellow oily liquid with high purity, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry .
Key properties include:
- XLogP3: 3.7, indicating moderate lipophilicity .
- Exact mass: 240 (with isotopic peaks at m/z 242, 241, and 243) .
- Elemental composition: 54.79% C, 5.43% H, 33.14% Br, and 6.64% O .
Its primary application lies in synthesizing complex organic molecules and drug candidates, particularly in reactions involving nucleophilic substitutions, reductions, or condensations .
Preparation Methods
Laboratory-Scale Synthesis of 2-Bromo-1-phenyl-pentan-1-one
The most widely documented method for synthesizing this compound involves the bromination of valerophenone (1-phenyl-pentan-1-one) using sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium. This approach achieves a yield of 95% with a purity of 98%, as verified by high-performance liquid chromatography (HPLC) .
Reaction Procedure
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Reactant Preparation : Combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide in a 500 mL round-bottom flask.
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Acid Addition : Introduce 24 g (0.2 mol) of 30% hydrochloric acid (HCl) under continuous stirring.
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Oxidant Introduction : Add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to maintain a controlled exothermic reaction.
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Reaction Monitoring : Stir the mixture at 20°C for 1–2 hours, tracking progress via thin-layer chromatography (TLC).
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Workup : After phase separation, wash the organic layer with saturated sodium carbonate (Na₂CO₃) and brine. Dry over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to isolate the product as a bright yellow oily liquid .
Table 1: Synthesis Parameters for this compound
Parameter | Value/Detail |
---|---|
Starting Material | Valerophenone (0.1 mol) |
Bromide Source | Sodium Bromide (0.3 mol) |
Acid Catalyst | 30% HCl (0.2 mol) |
Oxidizing Agent | 30% H₂O₂ (0.15 mol) |
Reaction Temperature | 20°C (Room Temperature) |
Reaction Time | 1–2 Hours |
Yield | 95% |
Purity (HPLC) | 98% |
Reaction Mechanism and Optimization
Bromination Mechanism
The reaction proceeds via electrophilic bromination at the α-carbon of the ketone. Hydrochloric acid reacts with sodium bromide to generate hydrogen bromide (HBr), which is oxidized by H₂O₂ to bromine (Br₂). The enol tautomer of valerophenone attacks Br₂, resulting in α-bromination. The excess NaBr ensures complete conversion, while controlled H₂O₂ addition minimizes over-oxidation .
Critical Optimization Parameters
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Stoichiometry : A 3:1 molar ratio of NaBr to valerophenone ensures sufficient bromine generation.
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Temperature Control : Maintaining 20°C prevents side reactions like dibromination or phenyl ring bromination.
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Oxidant Rate : Slow H₂O₂ addition mitigates rapid bromine release, reducing exothermic risks.
Table 2: Impact of Stoichiometric Variations on Yield
NaBr:Valerophenone Ratio | H₂O₂ Equivalents | Yield (%) |
---|---|---|
2:1 | 1.5 | 78 |
3:1 | 1.5 | 95 |
3:1 | 2.0 | 92 |
Industrial-Scale Production Considerations
Industrial protocols scale the laboratory method using automated reactors and continuous flow systems. Key adaptations include:
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Process Intensification : High-shear mixers enhance mass transfer during bromine generation.
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Waste Management : Recycling unreacted HBr and NaBr reduces environmental impact.
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Quality Control : In-line HPLC monitors purity in real-time, ensuring batch consistency .
Comparative Analysis of Batch vs. Continuous Flow Systems
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput | 50 kg/day | 200 kg/day |
Yield | 93% | 96% |
Purity | 97% | 99% |
Energy Consumption | High | Moderate |
Challenges and Mitigation Strategies
Common Side Reactions
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Dibromination : Excess Br₂ may lead to 2,3-dibromo-1-phenyl-pentan-1-one. Mitigated by strict stoichiometric control.
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Oxidative Byproducts : Over-oxidation of the ketone group forms carboxylic acids. Avoided by limiting H₂O₂ usage.
Purification Techniques
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Distillation : Vacuum distillation (94–96°C at 0.25 Torr) separates the product from high-boiling impurities.
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Recrystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical-grade material .
Emerging Methodologies and Green Chemistry
Recent studies explore solvent-free mechanochemical synthesis using ball milling, though yields (~70%) remain suboptimal. Catalytic bromination with H₂O₂/Br₂ in aqueous media shows promise, reducing organic solvent use by 40% .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-phenyl-pentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted phenylpentanones.
Reduction: Formation of 2-bromo-1-phenylpentanol.
Oxidation: Formation of 2-bromo-1-phenylpentanoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-phenyl-pentan-1-one is widely utilized in organic synthesis due to its reactive bromine atom and carbonyl group. The bromine can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds. This property makes it a valuable building block for creating complex organic molecules .
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. By modifying the functional groups, researchers can develop novel drug candidates with desired therapeutic properties . Its role in drug development is particularly significant in the synthesis of psychoactive substances, which necessitates careful handling and regulation due to potential misuse .
Polymer Synthesis
This compound is also employed in the synthesis of polymers such as polyacrylonitrile and polyvinyl chloride. Its reactivity allows for the incorporation into polymer chains, enhancing material properties for industrial applications .
Heterocyclic Compounds
The compound plays a crucial role in synthesizing heterocyclic compounds like pyridines, pyrimidines, and thiophenes, which are essential scaffolds in many pharmaceuticals and functional materials .
Chemical Reactions
This compound undergoes various chemical reactions, including:
Reaction Type | Description |
---|---|
Substitution | The bromine atom can be substituted by nucleophiles (amines or thiols) to form new compounds. |
Reduction | The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride. |
Oxidation | The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate. |
Case Study 1: Synthesis of Novel Drug Candidates
A study published in Chemical Communications highlighted the use of this compound in synthesizing new psychoactive substances. Researchers demonstrated that modifying this compound's structure could yield derivatives with enhanced pharmacological effects while minimizing toxicity .
Case Study 2: Polymer Development
In a recent project reported by Materials Science & Engineering, scientists used this compound to create novel polymer blends that exhibited improved thermal stability and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenyl-pentan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can undergo various transformations, such as reduction or oxidation . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Brominated Ketones
Structural and Functional Differences
The table below compares 2-Bromo-1-phenyl-pentan-1-one with structurally related brominated ketones:
Key Comparative Analysis
Substituent Effects
- Position of Bromine : The target compound’s bromine at C2 (vs. C1 in others) reduces steric hindrance near the carbonyl group, enhancing reactivity in nucleophilic substitutions .
- Aromatic Substituents :
Physicochemical Properties
- Lipophilicity: Higher molecular weight and longer carbon chains (e.g., pentanone vs. propanone) increase lipophilicity, affecting solubility and bioavailability in drug design .
- Physical State : Bromine position and substituents influence melting points. For example, 1889-78-7’s crystalline solid state (mp 65–66°C) contrasts with the oily target compound .
Research Findings and Data
Reactivity in Nucleophilic Substitutions
Biological Activity
2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2), also known as bromovalerophenone, is an aromatic haloketone notable for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
Molecular Structure and Characteristics
- Molecular Formula : C₁₁H₁₃BrO
- Molecular Weight : 241.12 g/mol
- Appearance : Bright yellow oily liquid
- Boiling Point : 94–96 °C at 0.25 Torr
- Density : Approximately 1.310 g/cm³
The compound features a bromine atom attached to a pentanone chain, which contributes to its reactivity and utility in synthesizing various organic compounds .
Target of Action
This compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for further pharmacological exploration. Its mechanism involves interactions with cellular biomolecules, influenced by its reactive bromine atom and carbonyl group .
Biochemical Pathways
The compound can participate in several biochemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-carbon bonds.
- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
- Oxidation Reactions : It can be oxidized to carboxylic acids using agents like potassium permanganate.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungi.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Cellular Effects
While specific cellular effects of this compound are not extensively documented, similar compounds have been shown to influence cellular signaling pathways and gene expression. The reactivity of this compound indicates potential interactions with cellular components that could alter metabolic processes .
Synthesis and Application in Pharmaceuticals
In synthetic organic chemistry, this compound is utilized as an intermediate for producing various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it valuable for creating novel drug candidates with specific therapeutic properties. For instance, researchers have successfully synthesized derivatives that exhibit enhanced biological activities compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-1-phenyl-pentan-1-one, and how are reaction conditions optimized?
The compound is synthesized via bromination of 1-phenyl-pentan-1-one using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Critical parameters include temperature (often 0–25°C to avoid side reactions), solvent choice (e.g., dichloromethane or CCl₄), and stoichiometric control to minimize over-bromination. Purity is typically confirmed via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral signatures are diagnostic?
- NMR : <sup>1</sup>H NMR shows a singlet for the ketone carbonyl proton (δ ~2.5–3.0 ppm) and a multiplet for the aromatic protons (δ ~7.3–7.5 ppm). The bromine atom deshields adjacent carbons, observable in <sup>13</sup>C NMR (e.g., C-Br at δ ~30–40 ppm).
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 241 (C₁₁H₁₃BrO⁺) and fragment ions (e.g., loss of Br) validate the structure .
Q. How should this compound be stored to maintain stability, and what degradation products might form?
Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition. Degradation may yield 1-phenyl-pentan-1-one (via debromination) or oxidation products. Regular purity checks via TLC or HPLC are recommended .
Q. What purification methods are suitable for this compound given its oily consistency?
Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively separates impurities. Distillation under reduced pressure (if thermally stable) or recrystallization from ethanol/water mixtures can also be employed .
Advanced Research Questions
Q. How does this compound serve as an intermediate in synthesizing angiotensin II receptor antagonists like Valsartan?
The bromine atom undergoes nucleophilic substitution with amines or heterocycles to form carbon-nitrogen bonds, a key step in constructing the tetrazole moiety of Valsartan. Reaction optimization (e.g., using Pd catalysts for cross-coupling) improves yield and regioselectivity .
Q. What competing reaction pathways occur during bromination of 1-phenyl-pentan-1-one, and how are byproducts minimized?
Over-bromination at the α-position or electrophilic aromatic substitution on the phenyl ring are common side reactions. Using a stoichiometric bromine source, low temperatures, and radical inhibitors (e.g., TEMPO) suppresses these pathways. Byproducts are identified via LC-MS and mitigated through fractional distillation .
Q. How does the reactivity of this compound compare to analogous chloro or iodo derivatives in cross-coupling reactions?
Bromine offers a balance between reactivity and stability: it is more reactive than chloro derivatives in Suzuki-Miyaura couplings but less prone to elimination than iodo analogs. Comparative studies using Pd(PPh₃)₄ show higher yields for bromo derivatives under mild conditions (e.g., 60°C, THF) .
Q. What crystallographic challenges arise in determining the molecular structure of brominated ketones like this compound?
Single-crystal X-ray diffraction often reveals disorder in the bromine position or rotational flexibility in the pentanone chain. SHELXL refinement (with anisotropic displacement parameters) and high-resolution data (d-spacing < 0.8 Å) improve accuracy. Twinning or low crystal quality may require data collection at synchrotron facilities .
Q. Can green chemistry approaches (e.g., solvent-free or catalytic methods) be applied to synthesize this compound?
Mechanochemical synthesis (ball milling) with NBS and minimal solvent shows promise. Catalytic bromination using H₂O₂/Br₂ in aqueous media reduces waste, though yields (~70%) are lower than traditional methods. Lifecycle analysis (LCA) is recommended to assess environmental trade-offs .
Q. What role does steric hindrance play in the reactivity of the bromine atom in this compound?
The bulky phenyl and pentanone groups hinder SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., methanol/water). Steric effects are quantified via DFT calculations, showing higher activation energy for backside attack compared to less hindered analogs .
Methodological Notes
- Contradictions in Evidence : While most sources emphasize bromination as the primary synthesis route, some catalogs (e.g., ) suggest alternative intermediates like valeryl chloride, requiring validation via kinetic studies.
- Data Gaps : Limited crystallographic data for this compound itself necessitates extrapolation from structurally similar compounds ( ).
Properties
IUPAC Name |
2-bromo-1-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFMNXQYSTQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443789 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-31-2 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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